molecular formula C13H17BCl2O3 B6304989 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester CAS No. 1689538-76-8

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester

Cat. No. B6304989
CAS RN: 1689538-76-8
M. Wt: 303.0 g/mol
InChI Key: UVVSJQYMQGNOKD-UHFFFAOYSA-N
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Description

“2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1689538-76-8 . Its IUPAC name is 2-(2,4-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The molecular weight of this compound is 302.99 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are utilized in a radical approach for catalytic protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.99 . It should be stored at a temperature of 2-8°C .

Mechanism of Action

Target of Action

The primary target of 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The compound’s stability and preparation methods can impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes .

Action Environment

The action of 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the compound is usually bench stable , which means it can withstand typical laboratory conditions. Care must be taken when considering these boronic pinacol esters for pharmacological purposes due to their susceptibility to hydrolysis at physiological ph . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Future Directions

As pinacol boronic esters are highly valuable building blocks in organic synthesis , there is potential for further development and application of these compounds in various chemical reactions. The development of more efficient and diverse protocols for their use, including the protodeboronation process, could be a valuable direction for future research .

properties

IUPAC Name

2-(2,4-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVSJQYMQGNOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester

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